![molecular formula C15H19N3O B6577679 3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1209688-42-5](/img/structure/B6577679.png)

3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

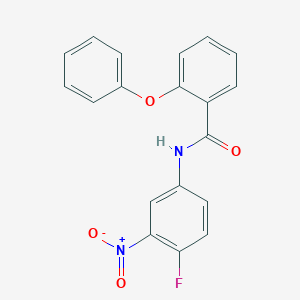

This compound belongs to the class of organic compounds known as phenylpyrazoles . It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester to provide the (S) absolute configuration for the major product .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Aplicaciones Científicas De Investigación

Biological Activity and Enzyme Inhibition

DMPPB and its derivatives have been investigated for their biological activity. Notably, they were screened against human recombinant alkaline phosphatase enzymes, including:

Antileishmanial and Antimalarial Potential

Inspired by the pharmacological profiles of DMPPB and related compounds, researchers have synthesized hydrazine-coupled pyrazole derivatives. These derivatives incorporate different moieties to enhance solubility and interactions with biological macromolecules. Investigations into their antileishmanial and antimalarial effects have been promising .

Anti-Tubercular Activity

Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives. Among these, compounds 80a, 80b, 81a, 82a, and 83a exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .

Mecanismo De Acción

Target of Action

Similar compounds have been found to have high affinity for αvβ6 integrin .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially affecting the function of the target proteins .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to its target proteins .

Pharmacokinetics

A similar compound was found to have a long dissociation half-life (7 h), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

Based on its potential target, it could influence cellular processes related to the function of αvβ6 integrin .

Action Environment

Factors such as ph and temperature could potentially affect the compound’s stability and action .

Propiedades

IUPAC Name |

3,3-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-15(2,3)10-14(19)17-12-6-4-11(5-7-12)13-8-9-16-18-13/h4-9H,10H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGMBIJJZXGZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)

![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)

![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)

![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)

![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)

![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)